3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and various functional groups such as ethylsulfanyl and chlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl acetoacetate, 3-chlorobenzaldehyde, and ethyl mercaptoacetate in the presence of a base such as piperidine, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-oxo (thio)nicotinonitriles: These compounds share structural similarities and have applications in agriculture and medicine.
Indole derivatives: These compounds are prevalent in natural products and pharmaceuticals.
Uniqueness
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C24H28ClNO5S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H28ClNO5S/c1-5-32-10-9-31-24(29)19-14(3)26-17-11-13(2)18(23(28)30-4)22(27)21(17)20(19)15-7-6-8-16(25)12-15/h6-8,12-13,18,20,26H,5,9-11H2,1-4H3 |
InChI Key |
RZROCUYZRCVMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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